

# Application Notes and Protocols: Combining Adavosertib with Carboplatin in Clinical Trials

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## Compound of Interest

Compound Name: JYQ-194

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These application notes provide a comprehensive overview of the clinical investigation of adavosertib in combination with carboplatin. This document summarizes key quantitative data from clinical trials, outlines detailed experimental protocols for relevant biomarker analysis, and provides visual representations of the underlying biological pathways and experimental workflows.

## Introduction

Adavosertib (AZD1775) is a first-in-class, potent, and selective inhibitor of the WEE1 kinase.[1] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis to allow for DNA repair.[2] By inhibiting WEE1, adavosertib forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[3] This mechanism is particularly relevant in cancers with a defective G1 checkpoint, often due to mutations in the TP53 gene, as these cells are highly dependent on the G2/M checkpoint for survival after DNA damage.

Carboplatin is a platinum-based chemotherapy agent that causes DNA damage, primarily by forming intra- and inter-strand crosslinks.[4][5] This damage activates the DNA damage response (DDR) and can lead to cell cycle arrest and apoptosis. The combination of adavosertib and carboplatin is based on the rationale that by inhibiting the WEE1-mediated cell cycle arrest, adavosertib can potentiate the cytotoxic effects of carboplatin-induced DNA damage, especially in p53-deficient tumors.[1]

## Clinical Trial Data

The combination of adavosertib and carboplatin has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a focus on ovarian and uterine cancers. Below is a summary of quantitative data from key studies.

### Efficacy of Adavosertib and Carboplatin Combination Therapy

Trial Identifier	Patient Population	Treatment Regimen	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
NCT01164995	TP53-mutated, platinum-resistant/refractory ovarian cancer	Adavosertib 225 mg BID (2.5 days/cycle) + Carboplatin AUC 5 (Day 1 of 21-day cycle)	43%	5.3 months	<a href="#">[1]</a>
NCT01164995 (expansion cohort)	TP53-mutated, platinum-resistant ovarian cancer	Adavosertib 225 mg BID (2.5 days/cycle) + Carboplatin AUC 5 (Day 1 of 21-day cycle)	41%	5.6 months	
NCT02272790	Platinum-resistant ovarian cancer	Adavosertib 225 mg BID (Days 1-3, 8-10, 15-17) + Carboplatin AUC 5 (Day 1 of 21-day cycle)	66.7%	12.0 months	<a href="#">[6]</a>
AcSé-ESMART (Arm C)	Advanced pediatric malignancies	Adavosertib 75 mg/m <sup>2</sup> /dose (Days 1-3) + Carboplatin AUC 4 (Day 1	11%	Not Reported	<a href="#">[7]</a> <a href="#">[8]</a>

of 21-day  
cycle)

## Common Adverse Events (Grade ≥3)

Trial Identifier	Patient Population	Adverse Event	Incidence	Reference
NCT01164995	TP53-mutated, platinum-resistant/refractory ovarian cancer	Thrombocytopenia	48%	[1]
Neutropenia	37%	[1]		
Anemia	Not Reported			
Nausea	Not Reported			
Vomiting	Not Reported			
Diarrhea	Not Reported			
Fatigue	Not Reported			
NCT01357161	TP53-mutated, platinum-sensitive ovarian cancer	Diarrhea	75% (all grades)	[9][10]
Vomiting	63% (all grades)	[9][10]		
Anemia	53% (all grades)	[9][10]		
Grade ≥3 AEs (overall)	78%	[9][10]		
AcSé-ESMART (Arm C)	Advanced pediatric malignancies	Neutropenia (Grade 4)	Dose-Limiting Toxicity	[7][8]
Thrombocytopenia (Grade 3/4)	Dose-Limiting Toxicity	[7][8]		

## Experimental Protocols

The following are representative protocols for key experiments used to assess the mechanism of action and biomarkers of response for the adavosertib and carboplatin combination.

### Protocol 1: Western Blot Analysis of Phosphorylated CDK1 (pCDK1) and $\gamma$ H2AX

Objective: To assess WEE1 inhibition by measuring the phosphorylation of its downstream target CDK1 (at Tyr15) and to quantify DNA damage through the marker  $\gamma$ H2AX.

Materials:

- Cell lysates from treated and untreated cells
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-CDK1 (Tyr15), Rabbit anti- $\gamma$ H2AX (Ser139), Mouse anti- $\beta$ -actin
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- ECL Western Blotting Detection Reagent

Procedure:

- Sample Preparation:

- Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Gel Electrophoresis:
  - Load samples onto a 4-12% SDS-PAGE gel.
  - Run the gel at 100V for 1-2 hours.
- Protein Transfer:
  - Transfer proteins to a PVDF membrane at 100V for 1 hour.
- Blocking:
  - Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 5 minutes each with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane three times for 5 minutes each with TBST.
- Detection:
  - Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
  - Use  $\beta$ -actin as a loading control.

## Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of adavosertib and carboplatin on cell cycle distribution.

Materials:

- Treated and untreated cells
- Phosphate-buffered saline (PBS)
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Harvest and Fixation:
  - Harvest approximately  $1 \times 10^6$  cells by trypsinization.
  - Wash cells once with cold PBS.
  - Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
  - Incubate at  $-20^{\circ}\text{C}$  for at least 2 hours.
- Staining:
  - Centrifuge the fixed cells and discard the ethanol.
  - Wash the cell pellet with PBS.
  - Resuspend the cells in PI staining solution.
  - Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition and Analysis:

- Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
- Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

## Protocol 3: Clinical Trial Protocol for Patient Treatment and Response Evaluation

Objective: To provide a standardized framework for the administration of adavosertib and carboplatin and the assessment of tumor response in a clinical trial setting.

Patient Eligibility (Representative):

- Histologically confirmed advanced or recurrent solid tumors (e.g., ovarian, uterine serous carcinoma).
- Evidence of a TP53 mutation (for enriched trials).
- Measurable disease as per RECIST 1.1 criteria.
- Adequate organ and bone marrow function.

Treatment Regimen (Example from NCT01164995):

- Adavosertib: 225 mg administered orally, twice daily, for 2.5 days (5 doses) per cycle.
- Carboplatin: Administered intravenously at a dose calculated to achieve an Area Under the Curve (AUC) of 5 mg/mL·min on Day 1 of each 21-day cycle.

Tumor Response Evaluation (RECIST 1.1):

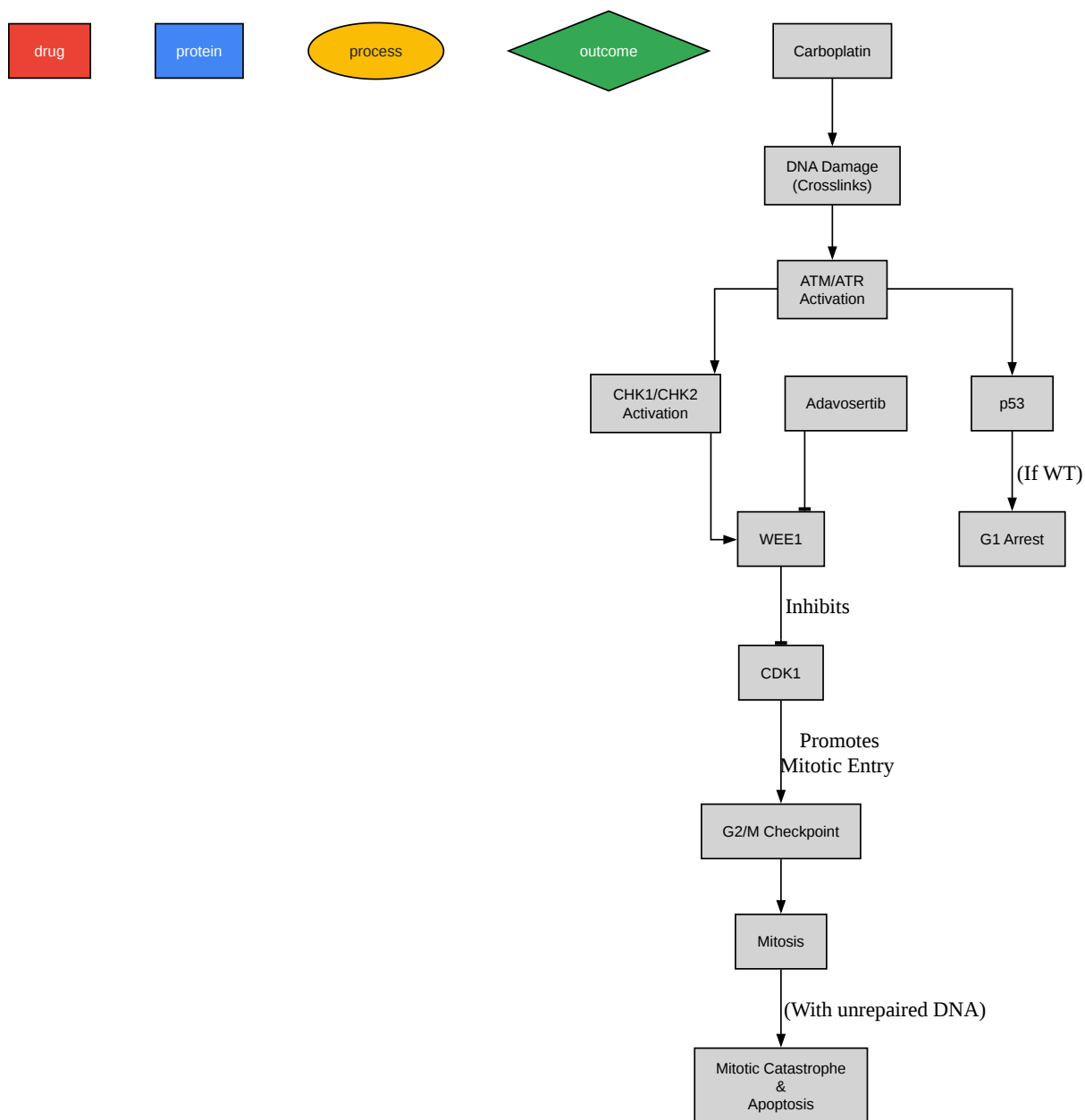
- Baseline Assessment: Perform tumor assessments (e.g., CT, MRI) within 4 weeks prior to starting treatment to identify and measure target and non-target lesions.
- Follow-up Assessments: Repeat tumor assessments every 6-8 weeks.
- Response Criteria:



- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

## Visualizations

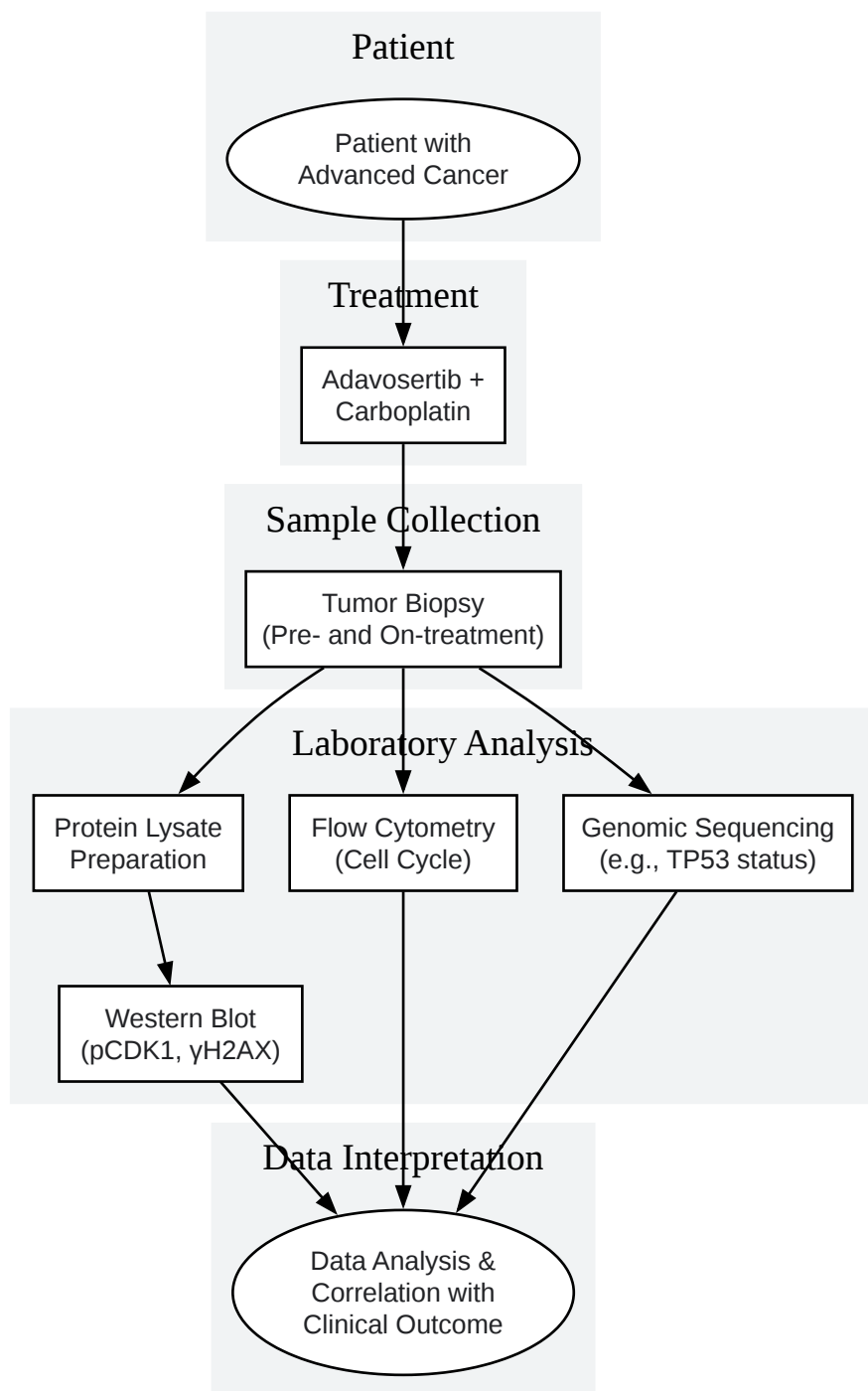
### Signaling Pathway of Adavosertib and Carboplatin Action



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Caption: Synergistic mechanism of carboplatin and adavosertib.

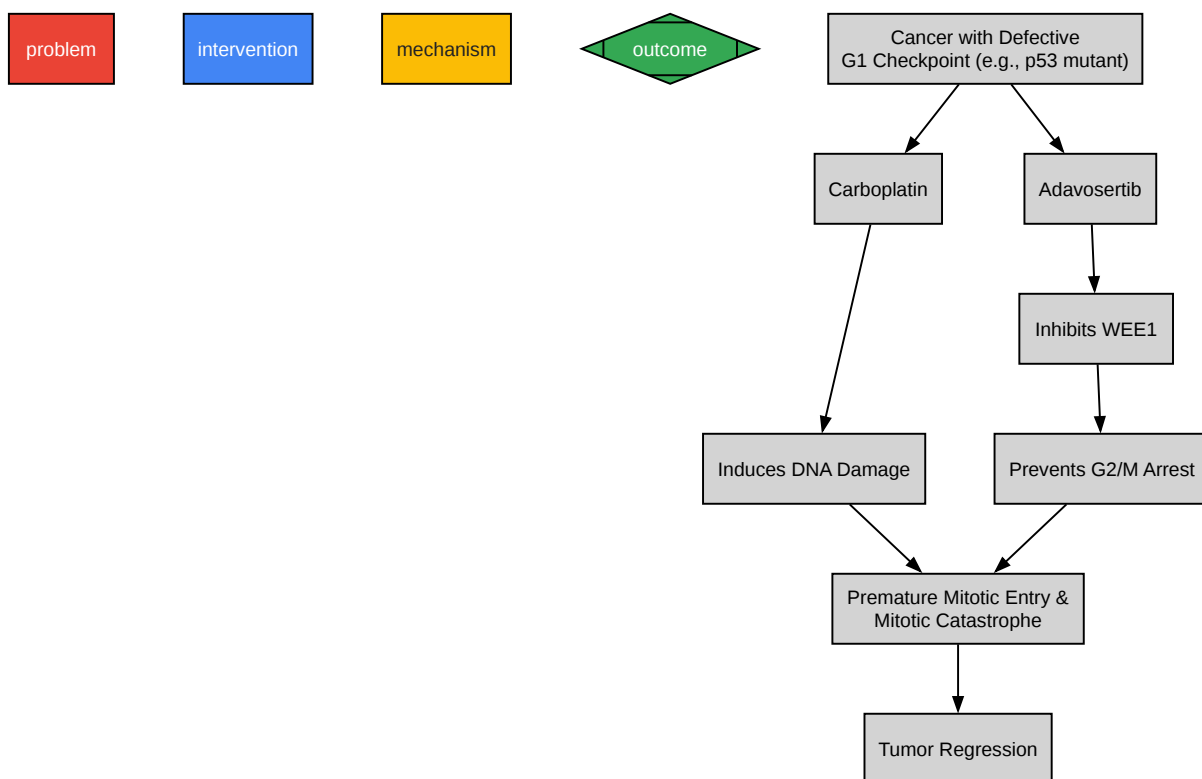
## Experimental Workflow for Biomarker Analysis



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Caption: Workflow for biomarker analysis in clinical trials.

## Logical Relationship of Combination Therapy



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